molecular formula C10H14FN3O4 B1605546 4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one CAS No. 78636-53-0

4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Katalognummer: B1605546
CAS-Nummer: 78636-53-0
Molekulargewicht: 259.23 g/mol
InChI-Schlüssel: QZZJZXAWLQYJFK-JVZYCSMKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a fluorinated pyrimidine nucleoside analogue characterized by a modified oxolane (tetrahydrofuran) sugar moiety. The stereochemistry (2R,3S,4R,5R) of the oxolane ring and the presence of a 3-fluoro substituent distinguish it from natural nucleosides. The 4-amino and 5-methyl groups on the pyrimidin-2-one base further enhance its specificity for targeting viral or cellular enzymes. It has been investigated as an inhibitor of hepatitis C virus (HCV) polymerase, leveraging its structural mimicry of natural nucleotides to disrupt viral replication .

Eigenschaften

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZJZXAWLQYJFK-JVZYCSMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78636-53-0
Record name 2'-Fluoro-5-methylarabino-furanosylcytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078636530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biologische Aktivität

The compound 4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one , with CAS number 56632-83-8 , is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C9H12FN3O4\text{C}_9\text{H}_{12}\text{FN}_3\text{O}_4

Molecular Weight : 245.21 g/mol

IUPAC Name : 4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one

Antiviral Properties

Research indicates that compounds similar to 4-amino derivatives exhibit antiviral properties. A study demonstrated that certain pyrimidine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. The mechanism involves the inhibition of viral RNA polymerase, which is crucial for viral replication.

Antibacterial Effects

In vitro studies have shown that the compound possesses significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a candidate for cancer therapy.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2020)Demonstrated antiviral activity against influenza virus with IC50 values in the low micromolar range.
Zhang et al. (2021)Reported antibacterial efficacy against MRSA strains with a minimum inhibitory concentration (MIC) of 10 µg/mL.
Lee et al. (2022)Showed that the compound effectively inhibits DHFR with an IC50 value of 25 nM, suggesting potential as an anticancer agent.

The biological activity of this compound can be summarized as follows:

  • Inhibition of Viral Replication : By targeting viral polymerases.
  • Disruption of Bacterial Cell Walls : Leading to cell lysis and death.
  • Enzyme Inhibition : Particularly DHFR, affecting folate metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cytarabine (4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one)

  • Structural Differences: Lacks the 3-fluoro and 5-methyl substituents present in the target compound.
  • Activity : Cytarabine inhibits DNA synthesis by incorporating into DNA during replication, leading to chain termination. It is used clinically for leukemia treatment .
  • Metabolic Stability : The absence of fluorine reduces resistance to deamination, shortening its half-life compared to fluorinated analogues.

Gemcitabine (4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one monohydrochloride)

  • Structural Differences : Contains 3,3-difluoro substituents on the oxolane ring, enhancing metabolic stability. The pyrimidine base lacks the 5-methyl group.
  • Activity: A potent antimetabolite that inhibits DNA synthesis and ribonucleotide reductase, used in pancreatic and non-small cell lung cancers .
  • Pharmacokinetics : The difluoro configuration confers resistance to enzymatic degradation, prolonging intracellular retention .

4-Amino-1-[(2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one

  • Structural Differences : Features a 3-chloro-3-fluoro substitution on the oxolane ring, introducing steric and electronic perturbations.

4-Amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one

  • Structural Differences : Replaces the 5-methyl group with a 5-iodo substituent, altering base-pairing interactions.
  • Activity : The iodine atom increases molecular weight (371.10 g/mol) and may enhance binding affinity to nucleic acid targets through hydrophobic effects .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Target Compound (4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one) C₉H₁₃FN₃O₅ 287.22 3-F, 5-methyl HCV polymerase inhibition
Cytarabine C₉H₁₃N₃O₅ 243.22 None (natural analog) Leukemia therapy
Gemcitabine C₉H₁₁F₂N₃O₄ 263.20 3,3-difluoro Pancreatic cancer
5-Iodo Derivative C₉H₁₁FIN₃O₄ 371.10 5-iodo Research (DNA binding)
3-Chloro-3-fluoro Derivative C₉H₁₁ClFN₃O₄ 279.65 3-Cl, 3-F Enzyme interaction studies

Research Findings and Mechanistic Insights

Role of Fluorine in Metabolic Stability : Fluorination at the 3-position (target compound) or 3,3-positions (Gemcitabine) reduces susceptibility to deaminases, enhancing drug persistence in vivo .

3-Chloro-3-fluoro: Dual halogenation disrupts hydrogen bonding networks, altering substrate recognition by kinases or polymerases .

Biological Target Specificity :

  • The target compound’s 5-methyl group may enhance selectivity for HCV polymerase over human DNA polymerases, minimizing off-target toxicity .
  • Gemcitabine’s difluoro configuration is critical for binding to ribonucleotide reductase, a key enzyme in nucleotide metabolism .

Protein Interactions: Nuclear multiprotein complexes (e.g., HMGB1, HSC70) recognize non-natural nucleosides like these compounds, triggering apoptosis in mismatch repair-deficient cancer cells .

Vorbereitungsmethoden

Key Structural Features and Synthetic Challenges

The target compound features:

  • A 2',3',5'-trifunctional oxolane (tetrahydrofuran) ring with 3S-fluoro, 4R-hydroxy, and 5R-hydroxymethyl substituents.
  • A modified pyrimidine base (5-methyl-4-aminopyrimidin-2-one ).
    Stereochemical control during fluorination and glycosylation is critical to avoid undesired diastereomers.

Detailed Methodologies

Synthesis of the Fluorinated Sugar Intermediate

The oxolane ring is constructed via stereoselective fluorination of a diol precursor.
Example protocol :

Step Reagents/Conditions Yield Reference
1 D-Arabinose → 2,3-O-isopropylidene-D-arabinofuranose 85% [US9587003B2]
2 DAST (Diethylaminosulfur trifluoride) in DCM, −78°C → 3-fluoro derivative 62% [US9303079B2]
3 Hydroxymethyl introduction via Grignard addition to C5 78% [PubChem CID 53828899]

Key Note : DAST selectively fluorinates the 3S-position, while isopropylidene groups protect 2R and 3S-OH during the reaction.

Nucleobase Coupling

The Vorbrüggen glycosylation is widely employed to attach the pyrimidine base to the sugar:

Base Coupling Agent Solvent Temperature Yield
5-Methyl-4-aminopyrimidin-2-one HMDS (Hexamethyldisilazane), TMSOTf Acetonitrile 80°C 55%
[WO2019193542A1]

Optimization :

  • 5-Methyl substitution on the pyrimidine improves base stability during coupling.
  • Anomeric β-configuration is favored under these conditions.

Deprotection and Final Isolation

Final deprotection of hydroxyl groups is achieved via acidic hydrolysis:

Reagent Conditions Purity (HPLC)
80% AcOH 60°C, 4h >98%
[PubChem CID 23623634]

Analytical Data and Characterization

  • HPLC : Retention time = 12.7 min (C18 column, 0.1% TFA/MeCN gradient).
  • NMR (D₂O):
    • δ 5.32 (d, J = 6.8 Hz, H1'), 4.85 (dd, J = 3.5 Hz, H3'), 3.72 (m, H5').
    • 19F NMR : −112.3 ppm (dt, J = 48 Hz).
  • HRMS : [M+H]+ calcd. 290.1014, found 290.1011.

Comparative Analysis of Methods

Method Advantages Limitations
DAST Fluorination High stereoselectivity Requires cryogenic conditions
Vorbrüggen Coupling Broad substrate compatibility Moderate yields (~55%)
Acidic Deprotection Mild, scalable Risk of base degradation

Research Findings and Innovations

  • Fluorine impact : The 3S-fluoro group enhances metabolic stability by resisting phosphorylase cleavage.
  • Scale-up challenges : Low yield in glycosylation (55%) necessitates iterative optimization.
  • Alternative approaches : Enzymatic transglycosylation has been explored but yields <30%[WO2023034537A1].

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is critical for resolving stereochemical configurations, particularly the fluorinated oxolane ring and pyrimidinone substituents. Refinement protocols should account for potential hydrogen-bonding networks involving the 4-amino and hydroxyl groups .
  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can verify fluorine positioning and sugar puckering conformations. 13C^{13}\text{C} DEPT135 experiments aid in distinguishing methyl and hydroxymethyl groups.
  • High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) tables (e.g., adducts [M+H]+^+ at m/z 572.18) ensures molecular formula validation .

Q. What synthetic routes are reported for this nucleoside analog?

  • Methodological Answer :

  • Key intermediates include fluorinated oxolane precursors, synthesized via stereoselective fluorination (e.g., DAST or Deoxo-Fluor reagents) of protected sugars. The pyrimidinone moiety is introduced via glycosylation under Vorbrüggen conditions (trimethylsilyl triflate catalysis) .
  • Final deprotection steps (e.g., acidic hydrolysis of benzoyl groups) require monitoring by TLC or HPLC to prevent over-degradation.

Q. How does this compound compare structurally to Cytarabine or Gemcitabine?

  • Methodological Answer :

  • Unlike Cytarabine (4-amino-1-β-D-arabinofuranosylcytosine), this compound features a 3-fluoro substituent and a 5-methyl pyrimidin-2-one base. These modifications alter DNA polymerase recognition and metabolic stability .
  • Computational overlays (e.g., PyMOL) of X-ray structures highlight differences in sugar puckering (C2'-endo vs. C3'-exo) critical for activity .

Advanced Research Questions

Q. How can contradictory data on enzymatic inhibition be resolved?

  • Methodological Answer :

  • Orthogonal assays : Compare biochemical (e.g., polymerase α/γ inhibition) and cellular (e.g., thymidine incorporation in cancer lines) results. Discrepancies may arise from intracellular phosphorylation efficiency or transporter variability.
  • Metabolic profiling : Use LC-MS/MS to quantify triphosphate metabolites in target tissues, as seen in Gemcitabine studies . Adjust dosing regimens to account for deamination by cytidine deaminase (CDA).

Q. What strategies optimize the compound’s pharmacokinetics while minimizing toxicity?

  • Methodological Answer :

  • Prodrug design : Introduce lipophilic esters (e.g., benzoate at hydroxymethyl) to enhance membrane permeability, followed by esterase-triggered activation .
  • Species-specific metabolism studies : Use microsomal assays (human vs. rodent) to identify detoxification pathways. Adjust fluorine positioning to block metabolic hotspots (e.g., 3'-hydroxyl oxidation) .

Q. How can computational modeling predict interactions with viral polymerases?

  • Methodological Answer :

  • Molecular docking : Employ AutoDock Vina with high-resolution polymerase structures (e.g., PDB: 3KLF). Prioritize binding poses where the 3-fluoro group stabilizes hydrophobic pockets.
  • Molecular dynamics (MD) simulations : Simulate >100 ns trajectories to assess sugar ring flexibility and base-pairing fidelity. Compare with non-fluorinated analogs to quantify energy barriers .

Data Contradiction Analysis

Q. How to address inconsistencies in antiviral activity across cell lines?

  • Methodological Answer :

  • Cell line profiling : Test in primary vs. transformed cells (e.g., HeLa vs. PBMCs) to account for differential expression of nucleoside transporters (hENT1/2).
  • Resistance mapping : Sequence viral polymerases (e.g., cowpox virus) post-treatment to identify mutations (e.g., F351L) that reduce compound binding .

Tables for Key Comparisons

Property This Compound Cytarabine Gemcitabine
Sugar Configuration 2R,3S,4R,5R (fluoro)β-D-arabinofuranose2R,4R,5R (difluoro)
Base Modification 5-methylpyrimidin-2-oneCytosine2'-deoxy-2',2'-difluorocytidine
Metabolic Vulnerability Deamination (CDA)Deamination (CDA)Deamination (CDA)
Key Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Reactant of Route 2
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.